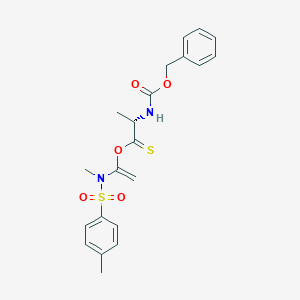
O-(1-((N,4-Dimethylphenyl)sulfonamido)vinyl) (S)-2-(((benzyloxy)carbonyl)amino)propanethioate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
O-(1-((N,4-Dimethylphenyl)sulfonamido)vinyl) (S)-2-(((benzyloxy)carbonyl)amino)propanethioate is a complex organic compound that features a sulfonamide group, a vinyl group, and a benzyloxycarbonyl-protected amino acid
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of O-(1-((N,4-Dimethylphenyl)sulfonamido)vinyl) (S)-2-(((benzyloxy)carbonyl)amino)propanethioate typically involves multiple steps:
Formation of the Sulfonamide Group: The initial step involves the reaction of N,4-dimethylphenylamine with a sulfonyl chloride to form the sulfonamide.
Vinylation: The sulfonamide is then subjected to a vinylation reaction, often using a vinyl halide in the presence of a base.
Protection of the Amino Acid: The amino acid (S)-2-aminopropanoic acid is protected using benzyloxycarbonyl chloride to form the benzyloxycarbonyl-protected amino acid.
Thioester Formation: The final step involves the coupling of the vinylated sulfonamide with the protected amino acid in the presence of a thioesterification reagent.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated synthesis equipment and rigorous purification techniques such as chromatography.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thioester group.
Reduction: Reduction reactions can occur at the vinyl group, converting it to an alkane.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
Oxidation: Oxidation of the thioester group can lead to the formation of sulfoxides or sulfones.
Reduction: Reduction of the vinyl group results in the formation of an alkane derivative.
Substitution: Substitution reactions can yield a variety of derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry
In chemistry, O-(1-((N,4-Dimethylphenyl)sulfonamido)vinyl) (S)-2-(((benzyloxy)carbonyl)amino)propanethioate is used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a versatile intermediate in organic synthesis.
Biology
In biological research, this compound can be used to study enzyme interactions, particularly those involving sulfonamide groups. It may also serve as a probe for investigating the mechanisms of enzyme inhibition.
Medicine
In medicinal chemistry, the compound’s sulfonamide group is of interest due to its potential as a pharmacophore. It can be used in the design of new drugs, particularly those targeting bacterial enzymes.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers with specific properties. Its unique structure allows for the creation of materials with enhanced stability and functionality.
作用機序
The mechanism of action of O-(1-((N,4-Dimethylphenyl)sulfonamido)vinyl) (S)-2-(((benzyloxy)carbonyl)amino)propanethioate involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the natural substrate, thereby blocking the enzyme’s active site. The vinyl group can participate in covalent bonding with nucleophilic residues in proteins, leading to enzyme inhibition. The benzyloxycarbonyl-protected amino acid can be deprotected in vivo, allowing the compound to interact with biological targets.
類似化合物との比較
Similar Compounds
- N-(tert-Butyl)-4-((6-iodo-4-oxo-2-propylquinazolin-3(4H)-yl)methyl)-1,1-biphenyl-2-sulfonamide
- N-(Furan-2-ylmethyl)-1H-tetrazol-5-amine Derivatives
- (Z,Z)-Selanediylbis(2-propenamides)
Uniqueness
O-(1-((N,4-Dimethylphenyl)sulfonamido)vinyl) (S)-2-(((benzyloxy)carbonyl)amino)propanethioate is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical reactions. Its sulfonamide group provides potential for enzyme inhibition, while the vinyl and thioester groups offer additional reactivity. This makes it a versatile compound for various applications in research and industry.
特性
分子式 |
C21H24N2O5S2 |
|---|---|
分子量 |
448.6 g/mol |
IUPAC名 |
O-[1-[methyl-(4-methylphenyl)sulfonylamino]ethenyl] (2S)-2-(phenylmethoxycarbonylamino)propanethioate |
InChI |
InChI=1S/C21H24N2O5S2/c1-15-10-12-19(13-11-15)30(25,26)23(4)17(3)28-20(29)16(2)22-21(24)27-14-18-8-6-5-7-9-18/h5-13,16H,3,14H2,1-2,4H3,(H,22,24)/t16-/m0/s1 |
InChIキー |
HRUNGIYKSUCFQQ-INIZCTEOSA-N |
異性体SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(C)C(=C)OC(=S)[C@H](C)NC(=O)OCC2=CC=CC=C2 |
正規SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(C)C(=C)OC(=S)C(C)NC(=O)OCC2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















